

Sovilnesib (AMG-650): A Preclinical and Early Clinical Development Overview

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A Technical Whitepaper for Researchers and Drug Development Professionals

Notice: As of December 2025, detailed quantitative results from the early clinical trials of Sovilnesib (**AMG-650**) have not been publicly disclosed. This document provides a comprehensive summary of the available preclinical data and the design of the ongoing clinical investigations.

Introduction

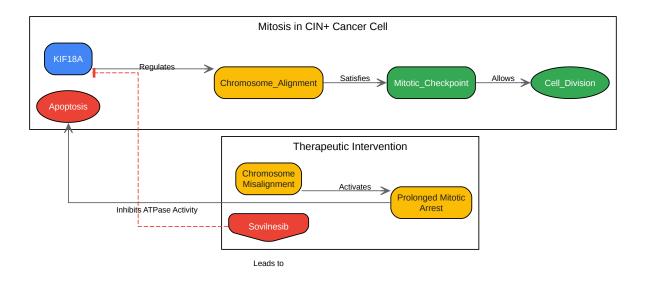
Sovilnesib (formerly **AMG-650**) is a first-in-class, orally bioavailable small molecule inhibitor of the mitotic kinesin KIF18A.[1][2] It is being developed for the treatment of solid tumors characterized by chromosomal instability (CIN), a hallmark of many aggressive cancers.[3][4] Tumors with high levels of CIN, often associated with mutations in the TP53 gene, are particularly dependent on KIF18A for mitotic progression, creating a therapeutic window for selective targeting.[5] Sovilnesib is currently in Phase 1 clinical development.[6]

Mechanism of Action

Sovilnesib selectively inhibits the ATPase activity of the KIF18A motor protein.[2][3] KIF18A plays a crucial role in suppressing the dynamic movements of kinetochore microtubules, which is essential for the proper alignment of chromosomes at the metaphase plate during mitosis.[1] [2] By inhibiting KIF18A, Sovilnesib disrupts this fine-tuned regulation, leading to severe chromosome misalignment, activation of the mitotic checkpoint, prolonged mitotic arrest, and ultimately, apoptotic cell death in cancer cells with high CIN.[3][4]



Signaling Pathway and Cellular Consequences of KIF18A Inhibition



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Caption: Mechanism of Action of Sovilnesib in Chromosomally Unstable (CIN+) Cancer Cells.

Preclinical Data In Vitro Activity

Sovilnesib has demonstrated potent and selective inhibitory activity against KIF18A in various preclinical assays.



Assay Type	Cell Line	Parameter	Value	Reference
KIF18A MT- ATPase Activity	-	IC50	48 nM	[3]
Mitotic Index Assay (MIA)	OVCAR-3	EC50	0.068 μΜ	[1]
Nuclear Count Assay	OVCAR-3	EC50	0.070 μΜ	[1]

In Vivo Efficacy

In vivo studies using xenograft models have shown significant anti-tumor activity of Sovilnesib at well-tolerated doses.

Animal Model	Tumor Type	Dosing	Outcome	Reference
Mice	OVCAR-3 Xenograft	10, 30, 100 mg/kg p.o. q.d.	Dose-dependent tumor growth inhibition and durable tumor regressions.	[1]
Mice	OVCAR-3 Xenograft	Not Specified	Sustained pharmacodynami c response (pH3 mitotic marker) for 24 hours.	[3]
Mice	Pediatric PDX Models	100 mg/kg p.o. for 21 days	Limited activity in osteosarcoma; some activity in rhabdomyosarco ma and Ewing sarcoma.	[6][7]

Preclinical Pharmacokinetics



Sovilnesib has shown favorable pharmacokinetic properties in preclinical species.

Species	Administration	Key Findings	Reference
Mouse	10 mg/kg p.o.	Good oral exposure (AUC = 125 μ M x h).	[1]
Multiple Preclinical Species	Oral	Low clearance, long half-life, and good oral bioavailability.	[3][4]

Experimental Protocols OVCAR-3 Xenograft Efficacy Study

- Animal Model: Female nude mice.
- Tumor Implantation: OVCAR-3 cells are implanted subcutaneously.
- Tumor Monitoring: Tumor volumes are measured regularly (e.g., twice weekly) with calipers, calculated using the formula: (Length x Width^2) / 2.
- Treatment Initiation: Mice are randomized into treatment and control groups when tumors reach a predetermined size (e.g., 100-200 mm³).
- Drug Administration: Sovilnesib is administered orally (p.o.) once daily (q.d.) at specified dose levels. The control group receives a vehicle.
- Endpoints: The study is terminated when tumors in the control group reach a specific size or after a set duration. Animal body weight and overall health are monitored throughout the study. Tumor growth inhibition and regression are the primary efficacy endpoints.[2]

Mitotic Index Assay (MIA)

- Cell Culture: OVCAR-3 cells are seeded in plates and allowed to adhere.
- Compound Treatment: Cells are treated with a range of concentrations of Sovilnesib or vehicle control for a specified period (e.g., 24 hours).



- Cell Fixation and Staining: Cells are fixed and stained with antibodies against a mitotic marker (e.g., phospho-histone H3) and a DNA stain (e.g., DAPI).
- Imaging and Analysis: High-content imaging is used to quantify the percentage of cells in mitosis (mitotic index) for each treatment condition.
- Data Analysis: The EC50 value, the concentration at which a 50% increase in the mitotic index is observed, is calculated.[1]

Early Clinical Trial Program

Sovilnesib is being investigated in early-phase clinical trials to evaluate its safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors.

Phase 1 Dose-Escalation and Expansion Study (NCT04293094)

This first-in-human, multicenter, open-label study was designed to determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D) of Sovilnesib.[5] The study included a dose-exploration phase followed by a dose-expansion phase.[8]

- Patient Population: Adults with locally advanced or metastatic solid tumors with TP53 mutations, triple-negative breast cancer (TNBC), high-grade serous ovarian cancer (HGSOC), or serous-like endometrial cancers.[5]
- Primary Endpoints: Incidence of dose-limiting toxicities (DLTs), treatment-emergent adverse events (TEAEs), and serious adverse events (SAEs).[8]
- Secondary Endpoints: Objective response rate (ORR), duration of response (DOR),
 progression-free survival (PFS), and pharmacokinetic parameters (Cmax, Tmax, AUC).[8]
- Status: Completed.[9]

Phase 1b Dose Optimization Study (NCT06084416)

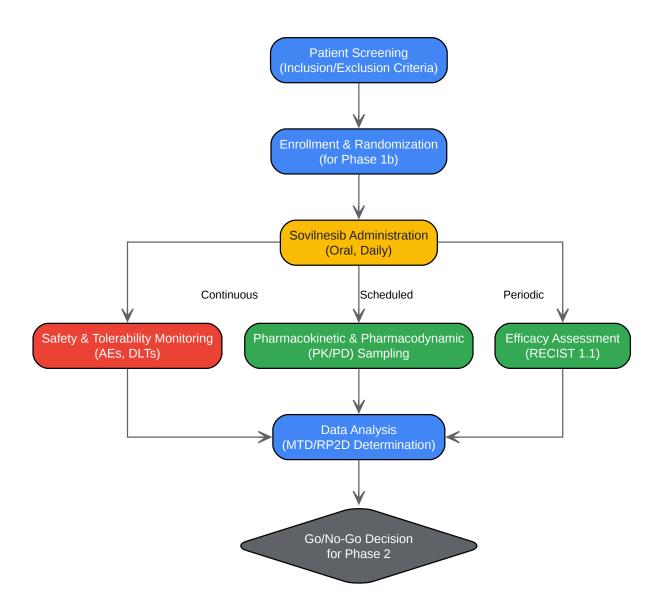
This is a randomized, Phase 1b study designed to establish the RP2D of Sovilnesib specifically in patients with advanced high-grade serous ovarian cancer.[10][11]



- Patient Population: Patients with platinum-resistant or refractory high-grade serous ovarian cancer, fallopian tube cancer, or primary peritoneal cancer.[10][11]
- Study Design: A two-part, adaptive multi-cohort design to assess safety, tolerability, PK, and efficacy at multiple dose levels in parallel.[11]

• Status: Recruiting.[9]

Clinical Trial Workflow



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Caption: Generalized Workflow for the Early Phase Clinical Trials of Sovilnesib.

Conclusion and Future Directions

Sovilnesib (AMG-650) is a promising, first-in-class KIF18A inhibitor with a clear mechanism of action and robust preclinical activity in chromosomally unstable cancer models. The ongoing early-phase clinical trials are critical for establishing its safety, pharmacokinetic profile, and preliminary efficacy in human subjects. The results of these trials, particularly the identification of a recommended Phase 2 dose and the initial signals of anti-tumor activity, are eagerly awaited by the oncology community. Future development will likely focus on identifying predictive biomarkers to select patients most likely to benefit from KIF18A inhibition and exploring combination strategies, such as with PARP inhibitors, to enhance therapeutic efficacy.

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